molecular formula C20H17BrN2O2S B6539433 2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060356-07-1

2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No. B6539433
CAS RN: 1060356-07-1
M. Wt: 429.3 g/mol
InChI Key: DVZHSMFNRHFKLX-UHFFFAOYSA-N
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Description

2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide, also known as 2-BNP, is a synthetic compound used in a variety of scientific research applications. It is a unique brominated amide that exhibits a range of properties, including high solubility, low toxicity, and good stability. It has been used extensively in biochemistry and molecular biology research, as well as in the development of drug treatments.

Scientific Research Applications

2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has been used in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationship of brominated amides, as well as to investigate their potential medicinal properties. It has also been used in the development of drug treatments, as it has been shown to bind to a variety of targets in the body, including proteins, nucleic acids, and enzymes. Additionally, it has been used in the study of protein-protein interactions, as well as in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is largely unknown. However, it is believed to interact with a variety of targets in the body, including proteins, nucleic acids, and enzymes. It has been shown to bind to a variety of receptors in the body, including the androgen receptor, the estrogen receptor, and the serotonin receptor. Additionally, it has been shown to interact with a variety of enzymes, including cyclooxygenase, lipoxygenase, and monoamine oxidase.
Biochemical and Physiological Effects
2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, reduce pain, and reduce the risk of cancer. Additionally, it has been shown to reduce the risk of cardiovascular disease, reduce the risk of stroke, and reduce the risk of type 2 diabetes. Furthermore, it has been shown to have a protective effect against oxidative stress and reduce the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has a number of advantages and limitations for lab experiments. One of its main advantages is its high solubility, which makes it easy to work with in the lab. Additionally, it has low toxicity, making it safe to use in experiments. However, it has a limited shelf life, so it must be stored properly to ensure its stability. Additionally, it is not as widely available as some other compounds, so it may be difficult to acquire for experiments.

Future Directions

The potential future directions for 2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide are numerous. One potential application is its use in the development of drug treatments for a variety of diseases. Additionally, it could be used to study protein-protein interactions and enzyme kinetics. Furthermore, it could be used to investigate its potential medicinal properties, as well as its ability to bind to a variety of targets in the body. Additionally, it could be used in the development of new synthetic compounds with similar properties. Finally, it could be used to study its potential role in the regulation of gene expression and its ability to modulate cell signaling pathways.

Synthesis Methods

2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is synthesized through a multi-step reaction that involves the reaction of thiophene-2-carboxylic acid with 4-bromobenzonitrile in the presence of a base catalyst. The reaction product is then treated with aqueous sodium hydroxide to form the amide. The resulting compound is then purified by recrystallization from an appropriate solvent. The reaction is highly efficient and yields a pure product in a single step.

properties

IUPAC Name

2-bromo-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S/c21-18-6-2-1-5-17(18)20(25)23-15-9-7-14(8-10-15)12-19(24)22-13-16-4-3-11-26-16/h1-11H,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZHSMFNRHFKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide

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